

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Phenylthio)acetamide

Cat. No.: B1348294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)acetamide is an organic compound featuring a phenylthio group linked to an acetamide moiety.^[1] This structure imparts a unique combination of chemical properties that make it a molecule of interest in medicinal chemistry and organic synthesis. It serves as a valuable precursor for the synthesis of more complex heterocyclic compounds, including thiazoles and thiadiazoles.^[1] Recent studies have highlighted its potential therapeutic applications, particularly in the management of allergic rhinitis, and have explored its derivatives for antiproliferative and anti-inflammatory activities.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(Phenylthio)acetamide**, detailed experimental protocols for their determination, and visualizations of its synthesis and a key biological pathway.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. The table below summarizes the key physicochemical identifiers and computed properties for **2-(Phenylthio)acetamide**. Experimental values for some properties, such as

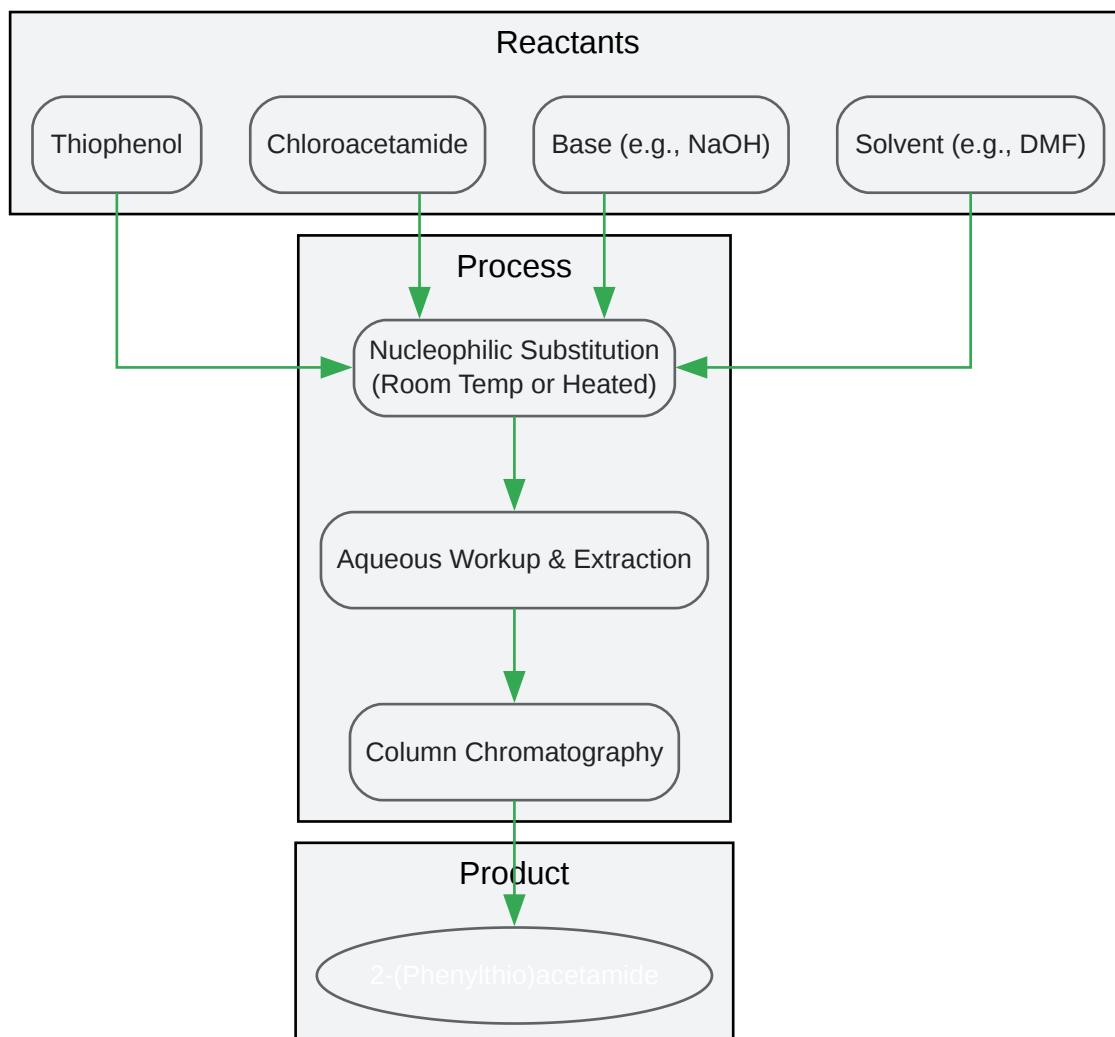
melting and boiling points, are not readily available in the cited literature; therefore, data for closely related compounds or predicted values are provided for reference.

Property	Value	Source
IUPAC Name	2-phenylsulfanylacetamide	[1] [2]
CAS Number	22446-20-4	[1] [2]
Molecular Formula	C8H9NOS	[1] [2]
Molecular Weight	167.23 g/mol	[1] [2]
Canonical SMILES	C1=CC=C(C=C1)SCC(=O)N	[1]
InChI Key	KBRJQEVSKVOLNR- UHFFFAOYSA-N	[1]
Melting Point	106–107 °C (for N-(Phenylthio)acetamide, an isomer)	[3]
Boiling Point	551.7±50.0 °C (Predicted for a related derivative)	[4]
Solubility	Soluble in organic solvents like ethanol and chloroform; limited solubility in water (qualitative, based on related compounds).	[5]
pKa	11.90±0.70 (Predicted for a related derivative)	[4]
LogP (Computed)	1.2	[2]
Topological Polar Surface Area	68.4 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of **2-(Phenylthio)acetamide** and the determination of its key physicochemical properties.

Synthesis of **2-(Phenylthio)acetamide**


A common method for the synthesis of **2-(Phenylthio)acetamide** involves the nucleophilic substitution of a halogenated acetamide with thiophenol.[\[1\]](#)

Materials:

- Thiophenol
- Chloroacetamide
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF) or Acetonitrile
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve chloroacetamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide or acetonitrile.[\[1\]](#)
- Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir.[\[1\]](#)
- Slowly add thiophenol (1 equivalent) to the reaction mixture.[\[1\]](#)
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70°C) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[\[1\]](#)
- Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain pure **2-(Phenylthio)acetamide**.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **2-(Phenylthio)acetamide**.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[\[6\]](#)

Apparatus:

- Melting point apparatus or Thiele tube with heating oil
- Capillary tubes (sealed at one end)
- Thermometer

- Spatula

Procedure:

- Place a small amount of finely powdered, dry **2-(Phenylthio)acetamide** onto a clean, dry surface.[7]
- Pack the compound into the sealed end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]
- Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and immerse it in a Thiele tube heating bath.[6]
- Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.
- Repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[6]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Determination of Solubility

Solubility is determined by observing the extent to which a compound dissolves in a particular solvent.

Materials:

- **2-(Phenylthio)acetamide**
- Test tubes
- Vortex mixer
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

- Place a small, accurately weighed amount of **2-(Phenylthio)acetamide** (e.g., 10 mg) into a test tube.
- Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
- Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
- Visually inspect the solution to see if the solid has completely dissolved.
- If the solid dissolves, the compound is soluble to at least that concentration. If not, the mixture can be gently heated to observe any temperature-dependent solubility changes.[\[4\]](#)
- This process can be repeated with different solvents to establish a qualitative solubility profile.

Determination of pKa

The pKa value indicates the strength of an acid or base. Potentiometric titration is a common method for its determination.[\[5\]](#)

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

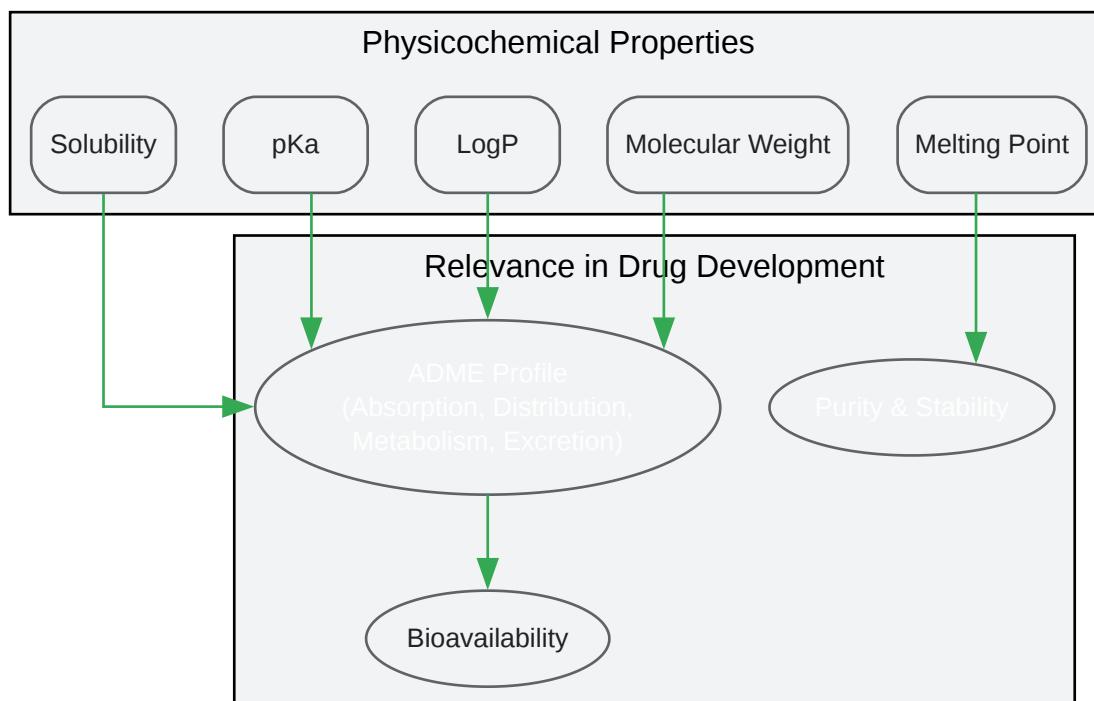
Procedure:

- Prepare a solution of **2-(Phenylthio)acetamide** of a known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

- Immerse the calibrated pH electrode in the solution and begin stirring.
- Record the initial pH of the solution.
- Add the titrant (strong acid or base) from the burette in small, measured increments.
- After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[\[5\]](#)

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[\[3\]](#)

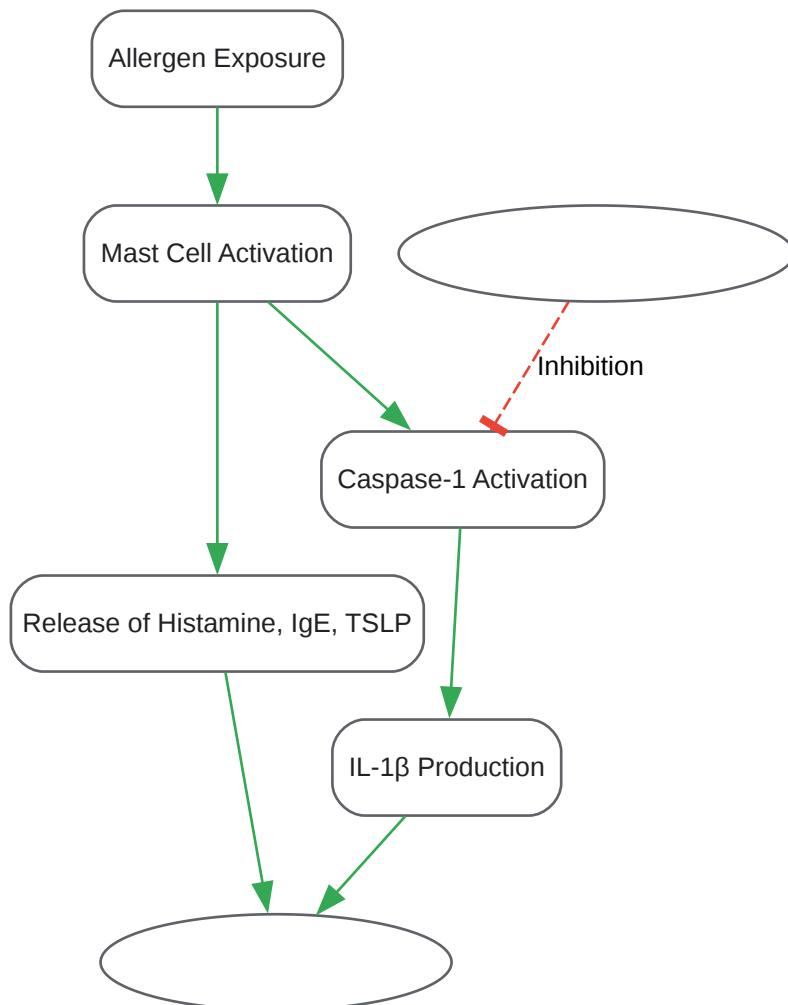

Materials:

- **2-(Phenylthio)acetamide**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel or vials
- Shaker
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- Prepare a stock solution of **2-(Phenylthio)acetamide** in either water or n-octanol.

- Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.
- Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.[8]
- Carefully separate the aqueous and organic layers.
- Determine the concentration of **2-(Phenylthio)acetamide** in each layer using a suitable analytical technique.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is the logarithm (base 10) of the partition coefficient.[3]


[Click to download full resolution via product page](#)

Interplay of physicochemical properties in drug development.

Biological Activity and Signaling Pathway

2-(Phenylthio)acetamide has been identified as a potential therapeutic agent for allergic rhinitis.^[1] Its mechanism of action is believed to involve the regulation of caspase-1.^[1] In an animal model of allergic rhinitis, treatment with **2-(Phenylthio)acetamide** led to a significant reduction in the levels of IgE, histamine, interleukin (IL)-1 β , and thymic stromal lymphopoietin (TSLP).^[1] This suggests that **2-(Phenylthio)acetamide** may interfere with the inflammatory cascade initiated by allergens.

The binding of an allergen to IgE on the surface of mast cells triggers their degranulation and the release of inflammatory mediators like histamine. The activation of caspase-1 is a key step in the maturation of pro-inflammatory cytokines such as IL-1 β . By inhibiting caspase-1, **2-(Phenylthio)acetamide** can potentially downregulate the production of these key signaling molecules, thereby mitigating the allergic inflammatory response.

[Click to download full resolution via product page](#)

Proposed pathway of **2-(Phenylthio)acetamide** in allergic rhinitis.

Furthermore, derivatives of **2-(Phenylthio)acetamide** have shown promise as antiproliferative agents, with some exhibiting inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.^[9] Other related acetamide derivatives have demonstrated anti-inflammatory and antioxidant properties.^{[10][11]}

Conclusion

2-(Phenylthio)acetamide is a versatile molecule with a range of interesting physicochemical properties and potential therapeutic applications. While there is a need for more comprehensive experimental data on the parent compound, the available information and studies on its derivatives suggest a promising future in the fields of medicinal chemistry and drug discovery. The protocols and pathways detailed in this guide provide a solid foundation for researchers and scientists working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Phenylthio)acetamide | 22446-20-4 [smolecule.com]
- 2. 2-(Phenylthio)acetamide | C8H9NOS | CID 352162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide CAS#: 63470-85-9 [m.chemicalbook.com]
- 5. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]

- 8. Acetamide, N-(4-fluorophenyl)-2-phenylthio- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348294#physicochemical-properties-of-2-phenylthio-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com